2-amino-N-butylacetamide
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Overview
Description
2-Amino-N-butylacetamide: is an organic compound with the molecular formula C6H14N2O It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a butyl group, and an amino group is attached to the second carbon of the acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-butylacetamide can be achieved through several methods. One common approach involves the reaction of butylamine with acetamide under controlled conditions. The reaction typically proceeds as follows:
Starting Materials: Butylamine and acetamide.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as ethanol or methanol. The mixture is heated to a temperature range of 60-80°C.
Catalysts: Acid or base catalysts can be used to facilitate the reaction. Common catalysts include hydrochloric acid or sodium hydroxide.
Purification: The product is purified through recrystallization or distillation to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to maximize efficiency. The use of automated systems and real-time monitoring helps in maintaining the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-butylacetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus pentachloride can be used to introduce substituents.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted amides. The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
2-Amino-N-butylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-amino-N-butylacetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-methylacetamide: Similar structure but with a methyl group instead of a butyl group.
2-Amino-N-ethylacetamide: Contains an ethyl group instead of a butyl group.
2-Amino-N-propylacetamide: Features a propyl group in place of the butyl group.
Uniqueness
2-Amino-N-butylacetamide is unique due to its longer butyl chain, which can influence its solubility, reactivity, and interaction with biological molecules. This structural variation can lead to different physical and chemical properties compared to its shorter-chain analogs, making it suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-amino-N-butylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-2-3-4-8-6(9)5-7/h2-5,7H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKDONSFHUTYIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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